N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 691398-59-1
VCID: VC7051961
InChI: InChI=1S/C20H24BrN3O/c1-2-16-3-9-19(10-4-16)24-13-11-23(12-14-24)15-20(25)22-18-7-5-17(21)6-8-18/h3-10H,2,11-15H2,1H3,(H,22,25)
SMILES: CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C20H24BrN3O
Molecular Weight: 402.336

N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide

CAS No.: 691398-59-1

Cat. No.: VC7051961

Molecular Formula: C20H24BrN3O

Molecular Weight: 402.336

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide - 691398-59-1

Specification

CAS No. 691398-59-1
Molecular Formula C20H24BrN3O
Molecular Weight 402.336
IUPAC Name N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C20H24BrN3O/c1-2-16-3-9-19(10-4-16)24-13-11-23(12-14-24)15-20(25)22-18-7-5-17(21)6-8-18/h3-10H,2,11-15H2,1H3,(H,22,25)
Standard InChI Key MGLWAUBETXIINB-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide is defined by three key moieties:

  • 4-Bromophenyl group: A halogenated aromatic ring contributing to electronic effects and potential receptor interactions.

  • Piperazine ring: A six-membered diamine structure substituted with a 4-ethylphenyl group, influencing conformational flexibility and binding affinity.

  • Acetamide linker: Connects the piperazine and bromophenyl groups, enabling hydrogen bonding and dipole interactions.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC NameN-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide
Molecular FormulaC20_{20}H24_{24}BrN3_{3}O
Molecular Weight402.336 g/mol
CAS Number691398-59-1
SMILESCCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
InChI KeyMGLWAUBETXIINB-UHFFFAOYSA-N

The bromine atom introduces steric bulk and polarizability compared to analogs like N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 763125-61-7). This substitution likely alters solubility, metabolic stability, and target engagement.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide typically involves a multi-step protocol:

  • Piperazine Functionalization: Reacting 4-ethylphenylpiperazine with bromoacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.

  • Bromophenyl Coupling: Condensing the intermediate with 4-bromoaniline via nucleophilic acyl substitution, facilitated by activating agents like HOBt/DCC.

Critical Reaction Conditions

  • Temperature: 0–5°C during acyl chloride formation to minimize side reactions.

  • Solvent: Dichloromethane or DMF for optimal solubility.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) may enhance coupling efficiency.

Comparative Analysis with Fluorinated Analog

Biological Activity and Mechanistic Insights

Cholinesterase Inhibition

Piperazine acetamides are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease. While direct data for the brominated compound is lacking, structural analogs exhibit IC50_{50} values in the low micromolar range. The bromophenyl group may enhance π-π stacking with aromatic residues in the enzyme’s active site, as seen in crystallographic studies of similar molecules.

Neurotransmitter Receptor Modulation

The ethylphenyl-piperazine moiety is structurally analogous to ligands of serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors. Fluorinated analogs demonstrate moderate affinity for these receptors (Ki_i ≈ 100–500 nM), suggesting that bromination could alter binding kinetics due to differences in halogen bonding.

Calcium Signaling Pathways

Ryanodine receptor (RyR) activation has been observed in fluorinated analogs, leading to increased intracellular calcium flux. Bromine’s larger atomic radius might sterically hinder RyR binding, necessitating structural optimization for calcium-related applications.

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetics: No data exists on absorption, distribution, metabolism, or excretion (ADME) for this compound.

  • Target Specificity: The impact of bromine substitution on receptor selectivity remains uncharacterized.

  • Toxicity Profile: Preliminary cytotoxicity assays are needed to evaluate safety margins.

Recommended Studies

  • Molecular Dynamics Simulations: To predict binding modes with AChE and 5-HT1A_{1A}.

  • In Vivo Neurobehavioral Assays: Using rodent models of Alzheimer’s and anxiety disorders.

  • Structure-Activity Relationship (SAR) Studies: Systematic substitution of halogens and piperazine substituents.

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